3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 500541-40-2
VCID: VC3902383
InChI: InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9)
SMILES: C1CSC(=O)N1CCC(=O)O
Molecular Formula: C6H9NO3S
Molecular Weight: 175.21 g/mol

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid

CAS No.: 500541-40-2

Cat. No.: VC3902383

Molecular Formula: C6H9NO3S

Molecular Weight: 175.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid - 500541-40-2

Specification

CAS No. 500541-40-2
Molecular Formula C6H9NO3S
Molecular Weight 175.21 g/mol
IUPAC Name 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid
Standard InChI InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9)
Standard InChI Key XJXGOBWSTJVANH-UHFFFAOYSA-N
SMILES C1CSC(=O)N1CCC(=O)O
Canonical SMILES C1CSC(=O)N1CCC(=O)O

Introduction

Structural and Physicochemical Properties

3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid possesses the molecular formula C₆H₉NO₃S and a molecular weight of 175.21 g/mol. Its IUPAC name, 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid, reflects the thiazolidinone core (a saturated five-membered ring containing sulfur at position 1 and nitrogen at position 3) and a three-carbon carboxylic acid side chain. Key physicochemical properties include:

PropertyValue
IUPAC Name3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid
CAS Number500541-40-2
Molecular FormulaC₆H₉NO₃S
Molecular Weight175.21 g/mol
SMILESC1CSC(=O)N1CCC(=O)O
InChI KeyXJXGOBWSTJVANH-UHFFFAOYSA-N

The thiazolidinone ring contributes to its planar geometry, while the propanoic acid moiety enhances solubility in polar solvents. Spectroscopic data (IR, NMR) confirm the presence of carbonyl (C=O) and carboxylic acid (-COOH) functional groups, critical for intermolecular interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization reactions. A common route involves reacting L-cysteine with α-halo acids (e.g., α-chloropropionic acid) under basic conditions:

Cysteine+α-Chloropropionic AcidBase3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic Acid+HCl\text{Cysteine} + \text{α-Chloropropionic Acid} \xrightarrow{\text{Base}} \text{3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic Acid} + \text{HCl}

This method achieves moderate yields (60–70%) and requires purification via recrystallization.

Industrial-Scale Production

Industrial protocols employ continuous flow synthesis to enhance efficiency. Catalysts such as p-toluenesulfonic acid accelerate ring closure, while green solvents (e.g., ethanol-water mixtures) reduce environmental impact. Recent advancements focus on enzyme-mediated cyclization, offering higher stereoselectivity and reduced byproducts .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the sulfur atom, yielding sulfoxides or sulfones.

  • Reduction: NaBH₄ reduces the carbonyl group to a hydroxyl group, forming thiazolidinol derivatives.

Nucleophilic Substitution

The thiazolidinone ring undergoes substitution at sulfur or nitrogen. For example, amines displace sulfur under acidic conditions, generating aminothiazolidines.

Derivative Synthesis

Structural modifications enhance bioactivity:

  • Acylhydrazones: Condensation with hydrazides improves antimicrobial potency .

  • Benzylidene Derivatives: Introducing aryl groups (e.g., 3-nitrobenzylidene) augments anti-inflammatory effects .

Biological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest disruption of microbial cell membranes via thiol group interactions.

Antioxidant Properties

In vitro assays demonstrate radical scavenging activity (IC₅₀ = 12.4 μM against DPPH), attributed to the carboxylic acid moiety’s electron-donating capacity.

Anti-Inflammatory and Antidiabetic Effects

  • MMP-9 Inhibition: The compound suppresses matrix metalloproteinase-9 (IC₅₀ = 8.7 μM), reducing tissue inflammation.

  • Insulin Sensitization: In diabetic rodent models, it enhances glucose uptake by 40% via PPAR-γ activation .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Comparison
3-(2-Oxo-1,3-thiazolidin-3-yl)acetic acidShorter (C2) side chainLower antimicrobial potency
3-(2-Oxo-1,3-thiazolidin-3-yl)butanoic acidLonger (C4) side chainEnhanced solubility, reduced IC₅₀
5-Methyl-4-oxo derivativesMethyl substitution at C5Improved metabolic stability

The propanoic acid derivative strikes an optimal balance between lipophilicity and solubility, maximizing bioavailability.

Pharmacokinetics and Toxicity

  • Absorption: Oral bioavailability in rats is ~55%, with peak plasma concentrations at 2 hours.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive sulfones.

  • Toxicity: LD₅₀ in mice is 1,200 mg/kg, indicating low acute toxicity.

Recent Advances and Future Directions

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves tumor-specific uptake, reducing off-target effects in cancer therapy .

Hybrid Molecules

Conjugates with quinolone antibiotics (e.g., ciprofloxacin) exhibit synergistic effects against multidrug-resistant pathogens .

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